6-(4-fluorophenyl)pyridin-3-amine
Description
General Academic Significance of Pyridine (B92270) Derivatives
Pyridine, a six-membered heteroaromatic ring, and its derivatives are fundamental building blocks in organic chemistry. researchgate.net Their unique structural and electronic properties have led to their widespread use in a vast array of applications, from pharmaceuticals to materials science. researchgate.netnih.gov
Pyridine derivatives are integral to numerous natural products, including vitamins and alkaloids, and form the core of many synthetic drugs. researchgate.netjchemrev.com Their versatility allows them to serve as scaffolds in drug design, where they can be readily modified to fine-tune pharmacological activity. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts a degree of water solubility, which are often desirable properties in drug candidates. nih.govjchemrev.com
In the realm of medicinal chemistry, pyridine-containing compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, antioxidant, and anti-inflammatory properties. jchemrev.comresearchgate.net The ability of the pyridine nucleus to be substituted at various positions allows for the creation of a diverse library of compounds with tailored biological functions. researchgate.net
Contextualization of the 4-Fluorophenyl Moiety in Heterocyclic Systems
The incorporation of a fluorine atom, and specifically a 4-fluorophenyl group, into heterocyclic compounds is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic potential. The introduction of fluorine can significantly alter a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. rsc.org
The presence of the 4-fluorophenyl moiety has been shown to have a positive impact on the activity of various heterocyclic compounds. For instance, in the context of kinase inhibitors, the 4-fluorophenyl group has been found to contribute to potent and selective inhibition.
Detailed Research Findings
Recent research has explored the synthesis and potential applications of derivatives of 6-(4-fluorophenyl)pyridin-3-amine. For example, a study focused on the design and synthesis of novel compounds for PET imaging of the P2Y12 receptor, a key target in antiplatelet therapy. acs.orgacs.org In this research, derivatives were synthesized by reacting 6-chloronicotinates with various amine building blocks. acs.orgacs.org
Another area of investigation involves the synthesis of related aminopyridine structures. For instance, methods have been developed for the synthesis of 3-amino-4-methylpyridine, a key intermediate for various pharmaceuticals. google.com These synthetic strategies often involve the use of boronic acid precursors and amination reactions. google.com
The chemical properties of similar fluorinated pyridine compounds have also been characterized. For example, studies on 3-fluoro-6-(4-methoxyphenyl)-2-phenylpyridine have detailed its spectroscopic data, including 1H NMR, 13C NMR, and 19F NMR, providing valuable information for the characterization of related compounds. acs.org
The following table provides a summary of some related compounds and their key properties:
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Findings/Applications |
| 6-Fluoro-4-methylpyridin-3-amine | C₆H₇FN₂ | 126.13 | Building block for chemical synthesis. chemscene.com |
| 4-(3-Fluorophenyl)pyridin-3-amine | C₁₁H₉FN₂ | 188.2 | Versatile small molecule scaffold. cymitquimica.com |
| N-(4-fluorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine | C₁₈H₁₂FN₃S | Not specified | Rare chemical for early discovery research. sigmaaldrich.com |
| 6-(4-fluorophenoxy)pyridin-3-amine | C₁₁H₉FN₂O | 204.20 | Investigated for its structural and electronic properties. uni.lu |
| 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine derivatives | Varied | Varied | Investigated as potential covalent inhibitors for the treatment of acute myeloid leukemia. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
6-(4-fluorophenyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c12-9-3-1-8(2-4-9)11-6-5-10(13)7-14-11/h1-7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXIJRSPGKXTBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Design for 6 4 Fluorophenyl Pyridin 3 Amine
Established Synthetic Pathways
The construction of the 6-(4-fluorophenyl)pyridin-3-amine scaffold relies on a series of well-defined synthetic strategies. These pathways often involve the initial synthesis of functionalized precursors followed by crucial bond-forming reactions to assemble the final product.
Precursor Synthesis and Functionalization Strategies
The journey towards this compound frequently commences with the synthesis of appropriately substituted pyridine (B92270) or phenyl precursors. A common approach involves the preparation of 3-amino-4-methylpyridines, which can then undergo further transformations. chemrxiv.org For instance, the reaction of p-fluoroaniline with ethyl cyanoacetate (B8463686) in the presence of a catalytic amount of pyridine can yield 2-cyano-N-(4-fluorophenyl)acetamide, a key intermediate. researchgate.net This synthon can then be utilized in multicomponent reactions to build the desired pyridine ring. researchgate.net
Carbon-Carbon and Carbon-Nitrogen Coupling Reactions
Palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of this compound, facilitating the formation of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
The Suzuki-Miyaura coupling is a premier method for forging C-C bonds. wikipedia.orgmdpi.com This reaction typically involves the coupling of an organoboron species, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orgmdpi.com For the synthesis of the target molecule, this could involve coupling a (4-fluorophenyl)boronic acid with a suitably substituted pyridine halide. The reaction is known for its tolerance of a wide range of functional groups and its ability to be performed in various solvent systems, including aqueous media. wikipedia.orgnih.gov
The Buchwald-Hartwig amination is a powerful and general method for the formation of C-N bonds, coupling amines with aryl halides or sulfonates. researchgate.netwikipedia.org This palladium-catalyzed reaction has largely replaced harsher traditional methods for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org In the context of synthesizing this compound, this reaction could be employed to introduce the amino group at the 3-position of a pre-arylated pyridine ring or to couple an aminopyridine with a 4-fluorophenyl halide. nih.govresearchgate.net The choice of phosphine (B1218219) ligands is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich ligands often providing the best results. wikipedia.org
| Coupling Reaction | Description | Key Components |
| Suzuki-Miyaura Coupling | Forms a carbon-carbon single bond. wikipedia.org | Organoboron species (e.g., boronic acid), organohalide, palladium catalyst, base. wikipedia.org |
| Buchwald-Hartwig Amination | Forms a carbon-nitrogen bond. wikipedia.org | Amine, aryl halide/sulfonate, palladium catalyst, base, phosphine ligand. researchgate.netwikipedia.org |
Cyclization Approaches in Pyridine Ring Formation
The formation of the central pyridine ring is a critical step in many synthetic routes. Various cyclization strategies have been developed for this purpose.
One common approach is the Hantzsch dihydropyridine (B1217469) synthesis , which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. acsgcipr.org Modifications of this method allow for the synthesis of asymmetrically substituted pyridines. baranlab.org
[4+2] Cycloaddition reactions , also known as Diels-Alder reactions, provide another powerful tool for constructing six-membered rings like pyridine. nih.govresearchgate.net These reactions can be catalyzed by metals to proceed under milder conditions. acsgcipr.org Inverse electron-demand Diels-Alder reactions of azadienes are particularly useful for pyridine synthesis. baranlab.org
Metal-catalyzed [2+2+2] cycloadditions of nitriles and alkynes offer a convergent and atom-efficient route to pyridine rings. acsgcipr.org For example, the Bönnemann cyclization, a modification of the Reppe synthesis, can be used to produce pyridine derivatives. wikipedia.org
More recently, multicomponent reactions have gained prominence for the one-pot synthesis of highly substituted pyridines. researchgate.net These reactions, often involving a sequence of condensations, additions, and cyclizations, offer a streamlined approach to complex molecules. researchgate.net
Reaction Mechanism Elucidation in Synthetic Processes
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting outcomes.
The mechanism of the Suzuki-Miyaura coupling is generally understood to involve a catalytic cycle with three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. wikipedia.org The nature of the solvent can influence the rate-determining step and the stability of catalytic intermediates. nih.gov
The Buchwald-Hartwig amination also proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, deprotonation, and finally, reductive elimination to form the C-N bond. wikipedia.orglibretexts.org A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the arene. wikipedia.org
For cyclization reactions , the mechanisms can be more varied. For instance, the Hantzsch synthesis proceeds through a series of condensation and cyclization steps. baranlab.org Diels-Alder reactions follow a concerted [4+2] cycloaddition pathway. nih.gov The mechanisms of metal-catalyzed cycloadditions often involve the formation of metallacyclic intermediates. acsgcipr.org
Optimization of Synthetic Conditions
To maximize the yield and selectivity of the synthesis of this compound, careful optimization of reaction conditions is essential.
Investigation of Solvent Effects on Reaction Yield and Selectivity
The choice of solvent can have a profound impact on the outcome of a chemical reaction. nih.gov In the context of Suzuki-Miyaura couplings, while a wide range of solvents can be used, the polarity of the solvent can influence the reaction's selectivity. wikipedia.orgnih.gov However, the relationship between solvent polarity and selectivity is not always straightforward and can be more complex than initially thought, with solvent coordination to the palladium catalyst also playing a significant role. nih.govresearchgate.net Studies have shown that catalysts and conditions can often be chosen to achieve high conversions regardless of the solvent's properties, suggesting that the Suzuki-Miyaura reaction can be robust across various media. nih.gov
For the Buchwald-Hartwig amination, common solvents include toluene, THF, and dioxane. libretexts.org The choice of solvent can affect the solubility of the reagents and the stability of the catalytic species.
The following table summarizes the effect of different solvents on a model Suzuki-Miyaura coupling reaction, highlighting the complexity of solvent effects.
| Solvent | Dielectric Constant (ε) | Observed Selectivity |
| Toluene | 2.4 | Non-polar selectivity |
| THF | 7.6 | Non-polar selectivity |
| Acetonitrile (B52724) (MeCN) | 37.5 | Polar selectivity |
| Dimethylformamide (DMF) | 36.7 | Polar selectivity |
| Water | 80.1 | Non-polar selectivity |
| Propylene Carbonate | 66.1 | Non-polar selectivity |
This table is a generalized representation based on findings that selectivity does not always trend with the solvent's dielectric constant. nih.govresearchgate.net
Evaluation of Catalyst Systems and Reaction Efficiency
For Suzuki-Miyaura cross-coupling reactions to form 6-arylpyridines, various palladium sources and ligands have been evaluated. Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are common palladium precursors. The choice of ligand is critical, with bulky, electron-rich phosphine ligands often demonstrating superior performance. Ligands such as SPhos and XPhos have been shown to be highly effective in the coupling of nitrogen-rich heterocycles. nih.gov The use of pre-catalysts, where the ligand is already coordinated to the palladium center, can also enhance reaction outcomes by ensuring a consistent palladium-to-ligand ratio and facilitating the formation of the active catalytic species. nih.gov
The efficiency of the catalyst system can be quantified by the turnover number (TON) and turnover frequency (TOF), which represent the number of moles of product formed per mole of catalyst and the TON per unit time, respectively. High TON and TOF values are indicative of a highly active and stable catalyst system.
Table 1: Evaluation of Catalyst Systems for Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference | |---|---|---|---|---|---|---| | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | High | nih.gov | | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | High | nih.gov | | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good | nih.gov | | Pd/NiFe₂O₄ | - | DMF/H₂O | 30-100 | 70-98 | researchgate.net |
In the context of the Buchwald-Hartwig amination, the selection of the ligand is equally critical. For the amination of aryl chlorides, bulky alkylphosphine ligands such as tri-tert-butylphosphine (B79228) (tBu₃P) are often employed. tcichemicals.com The use of specific pre-catalysts has also been shown to be advantageous in C-N bond-forming reactions involving pyridines. wikipedia.orgnih.gov
Influence of Temperature and Pressure on Reaction Outcomes
Temperature is a critical parameter that significantly influences the rate and outcome of chemical reactions, including the synthesis of this compound. In Suzuki-Miyaura and Buchwald-Hartwig reactions, an increase in temperature generally leads to an increase in the reaction rate. For instance, in the Suzuki coupling reaction catalyzed by Pd/NiFe₂O₄, the conversion percentage was observed to increase with temperature in the range of 30-100 °C. researchgate.net However, excessively high temperatures can have detrimental effects. Elevated temperatures (e.g., >100 °C) can lead to the decomposition of the catalyst, often observed as the precipitation of palladium black, which results in a decrease in the reaction yield. researchgate.net Therefore, optimizing the reaction temperature is crucial to achieve a balance between a reasonable reaction rate and catalyst stability.
The optimal temperature for a given cross-coupling reaction depends on several factors, including the reactivity of the substrates, the nature of the catalyst system, and the solvent used. For example, some highly active catalyst systems can facilitate Suzuki couplings at room temperature, while others may require temperatures in the range of 80-140 °C. nih.govresearchgate.net
Pressure is generally not a primary variable in standard Suzuki-Miyaura or Buchwald-Hartwig reactions conducted in the liquid phase under an inert atmosphere. However, in cases where gaseous reagents are used or when the reaction is performed in a sealed vessel, the pressure will increase with temperature. For certain industrial-scale productions or when using volatile solvents, the reaction may be carried out under elevated pressure to maintain the solvent in the liquid phase at higher temperatures.
Table 2: Influence of Temperature on Suzuki-Miyaura Coupling Reactions
| Catalyst System | Substrates | Temperature (°C) | Observation | Reference |
|---|---|---|---|---|
| Pd/NiFe₂O₄ | Aryl halides and arylboronic acids | 30-100 | Increased conversion with temperature. | researchgate.net |
| Pd₂(dba)₃ / Ligand 1 | Aryl bromide and phenylboronic acid | >100 | Rapid precipitation of palladium black and decreased yield. | researchgate.net |
| Pd₂(dba)₃ / N-phenylpyrazole | 4-bromoanisole and phenylboronic acid | <65 | No coupling observed. | researchgate.net |
| Pd₂(dba)₃ / N-phenylpyrazole | 4-bromoanisole and phenylboronic acid | >65 | Rapid precipitation of Pd-black. | researchgate.net |
Emerging and Green Synthetic Approaches
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies in organic chemistry. These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
One prominent green approach is the use of microwave irradiation to accelerate chemical reactions. acs.orgresearchgate.net In the synthesis of pyridine derivatives, microwave-assisted synthesis has been shown to significantly reduce reaction times from hours to minutes and, in some cases, improve product yields compared to conventional heating methods. acs.orgresearchgate.netnih.gov This is attributed to the efficient and uniform heating of the reaction mixture by microwaves.
The use of greener solvents is another important aspect of sustainable synthesis. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Efforts have been made to develop catalyst systems that are effective in aqueous media for cross-coupling reactions. nih.gov The use of solvent-free reaction conditions, where the neat reactants are mixed in the presence of a catalyst, represents another highly efficient and environmentally benign approach.
Furthermore, multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a complex product, are inherently green as they reduce the number of synthetic steps, minimize waste generation, and improve atom economy. acs.orgresearchgate.netnih.gov The development of MCRs for the synthesis of substituted pyridines offers a promising avenue for the efficient and sustainable production of compounds like this compound. acs.orgresearchgate.netnih.gov
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 6-(4-fluorophenyl)pyridin-3-amine. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides atom-level connectivity and environmental information.
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments, their integration (the number of protons of each type), and their connectivity through spin-spin coupling. For this compound, the ¹H NMR spectrum is expected to show characteristic signals for the protons on both the pyridine (B92270) and the fluorophenyl rings, as well as the amine group.
The aromatic region of the spectrum would be complex, containing signals for the three protons on the substituted pyridine ring and the four protons on the 1,4-disubstituted fluorophenyl ring. The amine (NH₂) protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent, concentration, and temperature. Based on analyses of similar structures like 3-aminopyridine (B143674) and 2-(4-fluorophenyl)pyridine, the predicted chemical shifts and coupling patterns can be estimated. rsc.orgchemicalbook.com
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Pyridine H-2 | ~8.2 | d | ~2.5 | 1H |
| Pyridine H-4 | ~7.3 | dd | ~8.5, 2.5 | 1H |
| Pyridine H-5 | ~7.8 | d | ~8.5 | 1H |
| Phenyl H-2', H-6' | ~8.0 | m (dd) | ~8.8, 5.5 | 2H |
| Phenyl H-3', H-5' | ~7.2 | m (t) | ~8.8 | 2H |
| Amine NH₂ | Variable (e.g., ~3.9) | br s | - | 2H |
d = doublet, dd = doublet of doublets, t = triplet, m = multiplet, br s = broad singlet. Predictions are based on data from analogous structures. rsc.orgchemicalbook.com
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure produces a distinct signal. For this compound, a total of nine signals in the aromatic region are expected (five for the pyridine ring and four for the fluorophenyl ring, due to symmetry).
The carbon attached to the fluorine atom will appear as a doublet due to one-bond ¹³C-¹⁹F coupling (¹JCF), which is typically large. Other carbons in the fluorophenyl ring will also exhibit smaller couplings to fluorine. The chemical shifts are influenced by the electronic effects of the substituents—the amino group and the fluorophenyl group. rsc.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyridine C-2 | ~140 |
| Pyridine C-3 | ~145 |
| Pyridine C-4 | ~124 |
| Pyridine C-5 | ~135 |
| Pyridine C-6 | ~155 |
| Phenyl C-1' | ~135 (d, JCF ~3 Hz) |
| Phenyl C-2', C-6' | ~128 (d, JCF ~8 Hz) |
| Phenyl C-3', C-5' | ~116 (d, JCF ~22 Hz) |
| Phenyl C-4' | ~163 (d, JCF ~250 Hz) |
d = doublet. Predictions are based on data from analogous structures. rsc.org
To unambiguously assign all proton and carbon signals and to confirm the connectivity between the two aromatic rings, advanced 2D NMR experiments are employed. ipb.ptorganicchemistrydata.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be used to confirm the H-4/H-5 coupling on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for definitive assignment of carbon resonances.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of atoms, which is useful for analyzing the molecule's three-dimensional conformation, such as the relative orientation of the pyridine and fluorophenyl rings. organicchemistrydata.org
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of this compound and assessing its purity.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of the molecule, distinguishing it from other compounds that may have the same nominal mass. For this compound, the elemental composition is C₁₁H₉FN₂.
Table 3: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₉FN₂ |
| Calculated Monoisotopic Mass | 188.0750 u |
| Expected Ion ([M+H]⁺) | 189.0828 u |
The experimentally determined mass from an HRMS analysis would be compared to the calculated value to confirm the molecular formula. doi.org
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, thermally labile molecules like this compound. rsc.orgrsc.org In ESI-MS, the sample is ionized by creating a fine spray of charged droplets, which minimizes fragmentation and typically results in the observation of the intact molecular ion. rsc.org
Due to the presence of the basic amine and pyridine nitrogen atoms, the compound is readily protonated in the ESI source. Therefore, the primary species observed in the positive ion mode ESI-mass spectrum would be the protonated molecule, [M+H]⁺, at an m/z value corresponding to the molecular weight plus the mass of a proton (approximately 189.08). rsc.org ESI-MS is frequently coupled with liquid chromatography (LC-MS) to provide purity analysis alongside mass confirmation.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint of this compound by probing the vibrational modes of its constituent chemical bonds. The resulting spectra are unique to the compound's structure, offering valuable information for its identification and characterization.
Theoretical and experimental studies on related pyridine derivatives, such as 2-fluoropyridine (B1216828), 3-fluoropyridine, and various aminopyridines, offer insights into the expected vibrational frequencies for this compound. nih.govniscpr.res.incore.ac.uk The vibrational modes can be broadly categorized into those associated with the pyridine ring, the 4-fluorophenyl group, and the amine substituent.
Key vibrational modes for the pyridine ring are anticipated in the range of 990–1600 cm⁻¹. researchgate.net The C-H stretching vibrations of the pyridine ring are typically observed between 3090 and 3020 cm⁻¹. researchgate.net The ring breathing mode, a symmetric stretching of the entire ring, is a characteristic feature in the Raman spectrum and for pyridine derivatives, is often found around 1020 cm⁻¹. researchgate.netresearchgate.net
The presence of the 4-fluorophenyl group introduces several characteristic vibrations. The C-F stretching frequency is a prominent feature and is expected to be similar to that in fluorobenzene. nih.gov For 1,4-disubstituted benzene (B151609) rings, a characteristic ring breathing mode is also anticipated. researchgate.net
The amino group (-NH₂) gives rise to distinct stretching and bending vibrations. The N-H stretching vibrations are typically found in the 3500–3300 cm⁻¹ region. core.ac.uk The –NH₂ scissoring (in-plane bending) mode is expected around 1600 cm⁻¹, a value that is characteristic for this functional group. core.ac.uk
A hypothetical table of characteristic vibrational frequencies for this compound, based on data from related compounds, is presented below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H Stretching | 3500 - 3300 | IR, Raman |
| C-H Stretching (Aromatic) | 3100 - 3000 | IR, Raman |
| C=C/C=N Stretching (Pyridine Ring) | 1600 - 1400 | IR, Raman |
| NH₂ Scissoring | ~1600 | IR |
| C-F Stretching | 1250 - 1000 | IR |
| Ring Breathing (Phenyl) | ~1070 | Raman |
| Ring Breathing (Pyridine) | ~1020 | Raman |
| C-H Out-of-plane Bending | 900 - 700 | IR |
This table is illustrative and based on typical values for similar functional groups and molecular structures.
X-ray Crystallography for Absolute Structure Determination and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and the spatial arrangement of atoms. For this compound, a single-crystal X-ray diffraction study would reveal its exact molecular geometry and shed light on the crucial intermolecular interactions that govern its crystal packing.
While the specific crystal structure of this compound is not publicly available, data from closely related fluorinated pyridine derivatives can provide valuable insights into its expected structural characteristics. nih.govnih.gov For instance, the crystal structures of compounds like 4-[2-(4-fluorophenyl)furan-3-yl]pyridine and 3-(4-fluorophenyl)-2-(4-pyridyl)pyrido[2,3-b]pyrazine demonstrate the typical bond lengths and angles for the 4-fluorophenyl and pyridine moieties. nih.govnih.gov
Intermolecular interactions play a pivotal role in the formation and stabilization of the crystal lattice. In aminopyridine derivatives, N-H···N hydrogen bonds, where the amino group acts as a hydrogen bond donor and the pyridine nitrogen of an adjacent molecule acts as an acceptor, are a common and strong interaction. researchgate.net The amino group can also act as an acceptor in certain orientations. researchgate.net Furthermore, weaker interactions such as C-H···F and C-H···N hydrogen bonds are also expected to contribute to the stability of the crystal structure. nih.gov The presence of the fluorine atom allows for potential C-H···F interactions, which, although weak, can collectively influence the crystal packing.
A hypothetical table of crystallographic parameters for this compound, based on data from analogous compounds, is provided below.
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| β (°) | 90 - 105 |
| Z | 4 |
| Key Intermolecular Interactions | N-H···N, C-H···F, C-H···N, π-π stacking |
This table is illustrative and based on typical values for similar molecular structures.
Advanced Chromatographic Methods for Separation and Quantification
Advanced chromatographic techniques are indispensable for the analysis of this compound, particularly for separating it from impurities and for quantifying its purity. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography (GC) are two powerful methods employed for these purposes.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Trace Impurity Profiling
HPLC-MS is a highly sensitive and selective technique ideal for the detection and quantification of non-volatile or thermally labile impurities that may be present in the final product. shimadzu.com These impurities can originate from starting materials, byproducts of the synthesis, or degradation products. The coupling of HPLC with a mass spectrometer allows for the determination of the molecular weight of impurities, aiding in their identification.
For the analysis of this compound, a reversed-phase HPLC method would likely be employed. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govjfda-online.com A gradient elution, where the proportion of the organic solvent is increased over time, would be suitable for separating compounds with a range of polarities.
The mass spectrometer, often a quadrupole or an orbitrap, can be operated in full scan mode to detect all ions within a certain mass range, or in selected ion monitoring (SIM) or selected reaction monitoring (SRM) mode for enhanced sensitivity and specificity in quantifying known impurities. shimadzu.com
A hypothetical HPLC-MS method for the analysis of this compound is outlined in the table below.
| Parameter | Condition |
| HPLC System | |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
| MS System | |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Range | m/z 100 - 1000 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
This table represents a typical starting point for method development.
Gas Chromatography (GC) for Volatile Byproduct Analysis
Gas chromatography is the method of choice for the analysis of volatile organic compounds (VOCs), such as residual solvents from the synthesis and purification of this compound. nih.govrroij.com Regulatory guidelines strictly limit the presence of residual solvents in pharmaceutical products, making their accurate quantification essential. shimadzu.com
Headspace GC (HS-GC) is a common technique for this analysis, where the sample is heated in a sealed vial, and the vapor phase is injected into the GC system. nih.gov This approach avoids the injection of non-volatile matrix components, which can contaminate the GC system. A flame ionization detector (FID) is typically used for quantification due to its broad response to organic compounds.
The choice of the GC column is critical for achieving good separation of various potential solvents. A column with a polar stationary phase, such as one based on polyethylene (B3416737) glycol, is often suitable for the separation of a wide range of common organic solvents. rroij.com
A hypothetical HS-GC method for the analysis of volatile byproducts in this compound is detailed below.
| Parameter | Condition |
| Headspace Sampler | |
| Vial Equilibration Temperature | 80 °C |
| Vial Equilibration Time | 20 min |
| GC System | |
| Column | DB-624, 30 m x 0.32 mm, 1.8 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 40 °C (5 min), then 10 °C/min to 240 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
This table represents a typical method for residual solvent analysis.
Reactivity and Derivatization Chemistry of 6 4 Fluorophenyl Pyridin 3 Amine
Nucleophilic Reactivity of the Amine and Pyridine (B92270) Nitrogen
The 6-(4-fluorophenyl)pyridin-3-amine molecule possesses two primary sites for nucleophilic attack: the exocyclic amine group (-NH2) and the nitrogen atom within the pyridine ring. The nucleophilicity of amines is generally correlated with their basicity; however, steric hindrance can play a significant role. masterorganicchemistry.com
The lone pair of electrons on the exocyclic amino group is readily available for donation, making it a potent nucleophile. This reactivity is central to many of the derivatization reactions of this compound. In contrast, the nitrogen atom of the pyridine ring is sp²-hybridized, and its lone pair resides in an sp² orbital, which is not part of the aromatic sextet. libretexts.org While this nitrogen can act as a nucleophile, its reactivity is tempered by the electron-withdrawing nature of the aromatic ring. masterorganicchemistry.comlibretexts.org Reactions such as N-alkylation and N-acylation can occur at the pyridine nitrogen, forming stable pyridinium (B92312) salts, provided that reactive nucleophiles are absent. libretexts.org
Electrophilic Aromatic Substitution on the Pyridine and Phenyl Rings
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org The rate and regioselectivity of these reactions are heavily influenced by the electronic properties of the substituents already present on the ring. wikipedia.org
Regioselectivity in Electrophilic Transformations
The pyridine ring is generally deactivated towards electrophilic attack compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. youtube.com This deactivation is further exacerbated in acidic media, where the pyridine nitrogen is protonated. wikipedia.org Consequently, forcing conditions, such as high temperatures, are often required for electrophilic substitution on pyridine, and the yields can be low. youtube.com When substitution does occur, it predominantly takes place at the 3-position (meta to the nitrogen). libretexts.orgyoutube.com
In the case of this compound, the amino group is a strong activating group and an ortho-, para-director. The fluorine atom on the phenyl ring is a deactivating group but also an ortho-, para-director. The interplay of these groups, along with the inherent reactivity of the pyridine ring, will determine the ultimate position of electrophilic attack. The regioselectivity of electrophilic substitution can be rationalized by considering the stability of the intermediate carbocation (the arenium ion). youtube.com Theoretical methods, such as the analysis of Fukui functions and molecular electrostatic potential, can also be employed to predict the most likely sites of electrophilic attack.
Acylation and Alkylation Reactions of the Amine Moiety
The primary amine group of this compound is readily acylated and alkylated due to its nucleophilic character.
Acylation: Reaction with acylating agents such as acid chlorides or anhydrides leads to the formation of the corresponding amides. For instance, treatment with acetic anhydride (B1165640) would yield N-(6-(4-fluorophenyl)pyridin-3-yl)acetamide. These reactions are typically straightforward and proceed under standard conditions. The imidazo[1,2-a]pyridine (B132010) scaffold, which can be related to the pyridine core of the title compound, has been successfully acetylated at the C-3 position using acetic anhydride in the presence of aluminum chloride. nih.gov
Alkylation: Alkylation of the amine can be achieved using alkyl halides. However, polyalkylation can be a competing side reaction. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for the synthesis of secondary and tertiary amines.
Reduction and Oxidation Transformations of the Pyridine Ring
The pyridine ring can undergo both reduction and oxidation, although these transformations often require specific reagents and conditions.
Reduction: Catalytic hydrogenation can reduce the pyridine ring to a piperidine (B6355638) ring. However, this often requires high pressures and temperatures and may also affect other functional groups in the molecule.
Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide or peroxy acids. Pyridine-N-oxides have different reactivity patterns compared to the parent pyridine and can be useful intermediates in synthesis. For example, the nitration of pyridine-N-oxide occurs preferentially at the 4-position. rsc.org The oxidation of substituted pyridines can be influenced by the electronic nature of the substituents. mdpi.com
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mtroyal.canih.gov The halogenated positions on the pyridine and phenyl rings of derivatives of this compound can serve as handles for these reactions.
Common cross-coupling reactions include:
Suzuki Coupling: Reaction with boronic acids or esters, catalyzed by palladium complexes. researchgate.net
Heck Coupling: Reaction with alkenes, catalyzed by palladium.
Sonogashira Coupling: Reaction with terminal alkynes, catalyzed by palladium and copper.
Buchwald-Hartwig Amination: Formation of C-N bonds, catalyzed by palladium.
Negishi Coupling: Reaction with organozinc reagents, catalyzed by palladium or nickel. nih.gov
These reactions allow for the introduction of a wide variety of substituents, enabling the synthesis of a diverse range of derivatives. For example, a highly regioselective palladium-catalyzed amination of 6-aryl-2,4-dichloropyrimidine has been developed. acs.org
Formation of Heterocyclic Fused Systems
The 3-amino-substituted pyridine structure of this compound is a valuable precursor for the synthesis of fused heterocyclic systems. ias.ac.in These fused systems are of significant interest in medicinal chemistry and materials science due to their often enhanced biological activity and unique electronic properties. ias.ac.in
Examples of fused systems that can be synthesized include:
Pyrido[2,3-b]pyrazines: Reaction with α-dicarbonyl compounds.
Imidazo[4,5-b]pyridines: Reaction with carboxylic acids or their derivatives.
Thieno[2,3-b]pyridines: Reaction with sulfur-containing reagents. nih.gov
Pyrrolo[2,3-b]pyridines (Azaindoles): Cyclization reactions can lead to the formation of azaindole scaffolds. chemrxiv.orgrsc.org
The specific reaction conditions and reagents will determine the nature of the resulting fused heterocyclic system. For instance, the reaction of 3-amino-4-methylpyridines with trifluoroacetic anhydride leads to the formation of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles. chemrxiv.org
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of chemical properties, including the molecule's stability, reactivity, and the nature of its chemical bonds. For 6-(4-fluorophenyl)pyridin-3-amine, DFT calculations are instrumental in understanding its fundamental chemical behavior. The geometry of the molecule is typically optimized using DFT methods, such as the B3LYP functional with a basis set like 6-311++G(d,p), to find the most stable three-dimensional arrangement of its atoms. nih.gov
DFT calculations are used to determine the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is often visualized using the Molecular Electrostatic Potential (MEP) map. For a molecule like this compound, the MEP map would highlight the nitrogen atom of the amino group and the nitrogen in the pyridine (B92270) ring as potential sites for electrophilic attack, due to the high electron density from their lone pairs. Conversely, the carbon atoms adjacent to these nitrogen atoms and the fluorine-substituted phenyl ring would likely show electron-deficient regions, making them susceptible to nucleophilic attack. The analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), also helps in identifying these reactive sites. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.
Table 1: Predicted Reactive Sites in this compound
| Site Type | Predicted Location | Rationale |
|---|---|---|
| Nucleophilic | Pyridine Nitrogen | Lone pair of electrons |
| Nucleophilic | Amino Group Nitrogen | Lone pair of electrons |
| Electrophilic | Carbon atoms in the pyridine ring | Influence of electronegative nitrogen |
| Electrophilic | Carbon atom attached to fluorine | Inductive effect of fluorine |
Computational modeling using DFT can elucidate the step-by-step pathways of chemical reactions involving this compound. acs.org For instance, in reactions such as electrophilic aromatic substitution or nucleophilic addition, DFT can be used to calculate the energy of reactants, transition states, and products. This allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction's feasibility and kinetics. A proposed mechanism might involve the initial protonation or acylation of the amino group or the pyridine nitrogen, followed by subsequent cyclization or substitution reactions. chemrxiv.orgrsc.org By modeling these pathways, chemists can predict the most likely products and optimize reaction conditions to favor a desired outcome. rsc.org
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility. nih.gov For this compound, the key flexible bond is the one connecting the phenyl and pyridine rings. MD simulations can explore the rotational energy barrier around this bond, revealing the most stable conformations (conformers) and the energy required to transition between them. nih.gov These simulations track the movements of atoms based on classical mechanics, offering a view of the molecule's accessible shapes, or its conformational landscape, at a given temperature and pressure. nih.govnih.gov Understanding this landscape is crucial, as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a binding site.
Quantum Chemical Calculations for Spectroscopic Property Prediction
Quantum chemical calculations, particularly Time-Dependent DFT (TD-DFT), are highly effective in predicting the spectroscopic properties of molecules. dntb.gov.ua These theoretical calculations can generate predicted spectra, such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectra, which can then be compared with experimental data to confirm the molecule's structure. nih.govrsc.org
Table 2: Predicted Spectroscopic Data from Quantum Calculations
| Spectrum | Predicted Feature | Theoretical Basis |
|---|---|---|
| IR | Vibrational frequencies for N-H, C-F, and C=N bonds | Calculation of vibrational modes at the optimized geometry. nih.gov |
| ¹H NMR | Chemical shifts for protons on the pyridine and phenyl rings | Calculation of nuclear shielding tensors. nih.gov |
| ¹³C NMR | Chemical shifts for carbon atoms | Calculation of nuclear shielding tensors. nih.gov |
| UV-Vis | Electronic transitions (e.g., π→π*) | TD-DFT calculations of excited states. |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemrevlett.com In the context of this compound, QSAR studies would involve creating a dataset of similar pyridine derivatives with known biological activities (e.g., inhibitory concentrations against a specific enzyme). nih.govresearchgate.net Various molecular descriptors (physicochemical, steric, electronic) would be calculated for each compound. nih.gov Statistical methods are then used to build a model that predicts the activity based on these descriptors. chemrevlett.comnih.gov Such a model can be used to virtually screen and design new, more potent analogues of this compound by modifying its structure to optimize the descriptors that are most influential for its activity. researchgate.net
Molecular Docking for Theoretical Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein or enzyme. nih.gov For this compound, docking studies can be used to hypothesize its binding mode within the active site of a biological target. nih.gov The simulation places the ligand in various positions and orientations within the binding pocket and calculates a "docking score" to estimate the binding affinity. acs.org These studies can reveal potential key interactions, such as hydrogen bonds between the amino group or pyridine nitrogen and amino acid residues in the target protein, as well as hydrophobic interactions involving the phenyl and pyridine rings. nih.govnih.gov This information is invaluable for structure-based drug design, providing a rational basis for modifying the ligand to improve its binding and, consequently, its biological effect. chemrevlett.com
Table of Compounds
| Compound Name |
|---|
Structure Activity Relationship Sar Studies for 6 4 Fluorophenyl Pyridin 3 Amine Analogues
Impact of Substitutions on the Pyridine (B92270) Ring (Positions 2, 4, 5)
The pyridine ring is a core component of 6-(4-fluorophenyl)pyridin-3-amine, and substitutions at its available positions (2, 4, and 5) can significantly modulate biological activity. While direct SAR studies on this compound are limited in publicly available literature, valuable insights can be extrapolated from research on analogous 6-arylpyridin-3-amine and other aminopyridine scaffolds, particularly in the context of kinase inhibition.
Substitutions at the 2- and 4-positions of the pyridine ring are generally more impactful than at the 5-position. In many kinase inhibitors, the pyridine nitrogen acts as a key hydrogen bond acceptor, interacting with the hinge region of the kinase domain. Therefore, substituents at positions 2 and 4 can influence the electronic properties and steric profile of this critical interaction point. For instance, in a series of 2-aminopyridine (B139424) based Leucine-rich repeat kinase 2 (LRRK2) inhibitors, modifications at these positions were crucial for optimizing potency. nih.gov
The introduction of small alkyl or alkoxy groups at the 2-position can sometimes enhance activity by providing additional hydrophobic interactions within the ATP-binding pocket. However, bulky substituents are often detrimental, likely due to steric clashes. Similarly, substitutions at the 4-position can be explored to modulate solubility and cell permeability. For example, the incorporation of a methoxy (B1213986) group at the 4-position of a pyrrolo[2,3-b]pyridine scaffold was a key feature of a potent p38 kinase inhibitor.
The 5-position of the pyridine ring is often solvent-exposed, and substitutions here can be used to improve physicochemical properties such as solubility without significantly affecting the core binding interactions.
| Position | Type of Substituent | General Impact on Activity | Rationale |
| 2 | Small Alkyl/Alkoxy | Potentially increases potency | Additional hydrophobic interactions |
| 2 | Bulky Groups | Generally decreases potency | Steric hindrance with the kinase hinge region |
| 4 | Methoxy | Can be favorable | Modulates electronics and potential for H-bonding |
| 4 | Polar Groups | Can improve solubility | Interaction with solvent |
| 5 | Various | Minimal impact on core binding | Often solvent-exposed, can be modified to improve physicochemical properties |
Effects of Modifications to the 4-Fluorophenyl Moiety
The 4-fluorophenyl group is a common motif in kinase inhibitors, and its modification can have profound effects on biological activity. The fluorine atom at the 4-position is particularly significant. It can enhance binding affinity through favorable interactions, such as halogen bonding or by modulating the electronic nature of the phenyl ring. Furthermore, the fluorine substitution can block metabolic oxidation at the para-position, thereby improving the metabolic stability and pharmacokinetic profile of the compound. nih.gov
Replacing the 4-fluorophenyl group with other substituted phenyl rings has been a common strategy in SAR studies. The nature and position of the substituent on the phenyl ring can dictate the potency and selectivity of the inhibitor. For example, in a series of 1H-pyrazole biaryl sulfonamides as LRRK2 inhibitors, the presence of a hydrogen bond acceptor motif on the phenyl ring significantly boosted potency and selectivity. nih.gov
The following table summarizes the general effects of modifying the 4-fluorophenyl moiety based on studies of analogous compounds.
| Modification | General Impact on Activity | Rationale |
| Replacement of Fluorine | ||
| Hydrogen | Often reduces potency and metabolic stability | Loss of favorable interactions and metabolic blocking |
| Chlorine/Bromine | Can be tolerated or enhance potency | Alters electronic properties and potential for halogen bonding |
| Methyl | May be tolerated | Adds hydrophobicity, but can introduce metabolic liabilities |
| Other Phenyl Substituents | ||
| Methoxy/Hydroxy | Can increase or decrease potency | Depends on the specific interactions within the binding pocket |
| Cyano/Amide | Can enhance potency | Potential for additional hydrogen bonding interactions |
| Replacement of Phenyl Ring | ||
| Thienyl/Furyl | Can be a viable replacement | Bioisosteric replacement, alters electronic and steric profile |
| Pyridyl | Can modulate activity and properties | Introduces a nitrogen for potential hydrogen bonding and alters solubility |
Influence of Amino Group Substituents on Biological Response
The 3-amino group of this compound is a critical functional group that often participates in key hydrogen bonding interactions with the target protein. In many kinase inhibitors, this amino group interacts with the backbone of the kinase hinge region. Therefore, substituents on this nitrogen can dramatically alter the biological response.
Generally, N-alkylation of the 3-amino group is not well-tolerated if the primary amine is involved in a crucial hydrogen bond. However, in some cases, small alkyl groups may be accommodated. More extensive modifications, such as acylation or sulfonylation, can lead to a complete loss of activity if they disrupt the necessary hydrogen bonding.
In some inhibitor series, the amino group can be part of a larger substituent that extends into a different region of the binding pocket. For instance, in a series of aminopyrazine inhibitors, modifications to a piperidine (B6355638) ring attached to the core scaffold significantly influenced potency. acs.org
| Modification of Amino Group | General Impact on Activity | Rationale |
| N-Alkylation (e.g., -NHCH₃) | Often decreases potency | May disrupt key hydrogen bonds |
| N-Acylation (e.g., -NHC(O)CH₃) | Generally abolishes activity | Steric bulk and loss of hydrogen bond donor capability |
| N-Sulfonylation (e.g., -NHSO₂CH₃) | Generally abolishes activity | Steric bulk and altered electronic properties |
| Incorporation into a Heterocycle | Variable, can enhance potency | Depends on the nature of the heterocycle and its interactions |
Stereochemical Considerations in Structure-Activity Relationships
Stereochemistry plays a vital role in the biological activity of chiral molecules. For analogues of this compound, chirality can be introduced through substitutions on the pyridine ring or the amino group. A particularly relevant stereochemical aspect for this class of compounds is atropisomerism.
Atropisomers are stereoisomers that arise from hindered rotation around a single bond, and this is a known phenomenon in biaryl systems, such as the 6-phenylpyridine scaffold. nih.gov The steric bulk of substituents ortho to the bond connecting the pyridine and phenyl rings can restrict rotation, leading to the existence of stable, separable enantiomers. These enantiomers can exhibit different biological activities and pharmacokinetic profiles, as they will present different three-dimensional arrangements of functional groups to the target protein.
For example, in the development of kinase inhibitors, leveraging atropisomerism has been a strategy to improve target selectivity. The different atropisomers of a compound can have distinct selectivity profiles, with one isomer being more potent against the desired target and less active against off-target kinases.
Computational Approaches in SAR Elucidation
Computational chemistry has become an indispensable tool in modern drug discovery for elucidating SAR and designing novel inhibitors. Various in silico methods are applied to understand the binding of this compound analogues to their biological targets.
Molecular Docking: This technique predicts the preferred orientation of a ligand within the binding site of a target protein. For this compound analogues, docking studies can reveal the key interactions with the kinase hinge region and surrounding residues, helping to rationalize the observed SAR and guide the design of new compounds with improved affinity. nih.gov
3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship): 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to correlate the 3D properties of a series of molecules with their biological activities. These models can generate contour maps that highlight the regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity, providing a detailed picture of the SAR. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, revealing the stability of the binding interactions and potential conformational changes that may not be apparent from static docking poses.
Analysis of Discrepancies and Variability in Reported SAR Data
The SAR data for a series of compounds can sometimes show discrepancies or variability across different studies or assays. Several factors can contribute to these inconsistencies:
Different Biological Assays: The use of different assay formats (e.g., biochemical vs. cell-based assays) can yield different potency values. A compound might be potent in a biochemical assay but show reduced activity in a cell-based assay due to poor cell permeability or efflux.
Kinase Conformations: Kinases can adopt different conformational states (e.g., active vs. inactive). An inhibitor might preferentially bind to one conformation, and the prevalence of that conformation can vary under different experimental conditions, leading to variability in the measured potency. acs.org
Selectivity Profiling: The apparent SAR can change depending on the panel of kinases against which the compounds are tested. A substituent that enhances potency against one kinase might decrease it against another.
Physicochemical Properties: Differences in solubility and aggregation behavior of the tested compounds can lead to artifacts and variability in the measured biological data.
For a class of compounds like the this compound analogues, it is crucial to consider these factors when comparing SAR data from different sources. A comprehensive understanding of the SAR requires integrating data from multiple assays and a thorough characterization of the compounds' physicochemical properties.
Mechanistic Investigations of Biological Target Interactions Academic Focus
Enzyme Inhibition Mechanisms: Kinetic and Binding Studies
Research has shown that derivatives and structural analogs of 6-(4-fluorophenyl)pyridin-3-amine are potent inhibitors of several kinases, including Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Fibroblast Growth Factor Receptor 4 (FGFR4). nih.govnih.gov
Kinetic studies have been instrumental in characterizing the inhibitory mechanisms of these compounds. For instance, the inhibition of IRAK4 by related pyrimidopyridone compounds was found to be potent, with a novel hinge-binding scaffold. nih.gov The introduction of a carbonyl group in these analogs created an internal hydrogen bond, leading to a conformational lock that enhanced potency. nih.gov
Binding studies, often supported by X-ray crystallography, have revealed the specific interactions between these inhibitors and their target enzymes. For example, in the case of FGFR4 inhibitors, molecular docking studies have shown that the substitution of methyl groups on the central pyridine (B92270) or pyrimidine (B1678525) ring can cause steric clashes with the hinge of the kinase domain, thereby affecting binding affinity. nih.gov Conversely, the smaller size of a fluorine atom on a dimethoxyphenyl ring can allow for a suitable conformation for strong binding interactions. nih.gov
The inhibitory constant (Ki) is a key parameter derived from these studies, quantifying the binding affinity of the inhibitor to the enzyme. For example, in the development of P2Y12 receptor antagonists, which share structural motifs with the compound of interest, competitive binding assays are used to determine the IC50 values, which can then be converted to Ki values. acs.org
Table 1: Examples of Enzyme Inhibition Data for Related Compounds
| Compound Class | Target Enzyme | Key Findings |
| Pyrimidopyridones | IRAK4 | Novel hinge-binding scaffold with retained potency. nih.gov |
| Aminotrimethylpyridinol derivatives | FGFR4 | Methyl group substitution can cause steric hindrance, affecting binding. nih.gov |
| Thiazole or pyridine amides | IRAK-4 | Orientation and basicity of the terminal pyridine nitrogen are important for activity. scispace.com |
Receptor Binding Modalities and Allosteric Modulation
Derivatives of this compound have been investigated as allosteric modulators of various receptors, including metabotropic glutamate (B1630785) receptors (mGluRs) and GABAA receptors. nih.govnih.gov
Positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) bind to a site on the receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. This binding modulates the receptor's response to the endogenous ligand. For example, N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506) was identified as a potent and selective mGlu4 PAM. nih.gov The discovery process involved exploring various amide bioisosteres, leading to the novel pyrazolo[4,3-b]pyridine head group. nih.gov
Similarly, 2-(4-fluorophenyl)-1H-benzo[d]imidazoles, which are structurally related, have been identified as positive allosteric modulators of the α1β2γ2GABAA receptor. nih.gov Computational modeling suggests that these compounds bind at the α1/γ2 interface of the receptor. nih.gov The binding pose of these molecules is often stabilized by aromatic interactions with key amino acid residues such as Phe100, His102, Tyr160, and Tyr210 of the α1-subunit and Phe77 and Tyr58 of the γ2-subunit. nih.gov
The development of radioligands, such as those for the P2Y12 receptor, allows for detailed in vitro competitive binding assays to determine the affinity (IC50 values) of new compounds. acs.orgacs.org These assays are crucial for understanding the structure-activity relationship (SAR) and optimizing lead compounds.
Interactions with Cellular Pathways at a Molecular Level
The biological effects of this compound and its analogs are often mediated through their interactions with key cellular signaling pathways, most notably the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.
The NF-κB pathway is a central regulator of inflammation. nih.gov Inhibition of kinases like IRAK4, which is a master regulator of innate immunity, directly impacts this pathway. sygnaturediscovery.com IRAK4 inhibitors can prevent the downstream signaling cascade that leads to the activation of NF-κB and the subsequent production of pro-inflammatory cytokines like IL-6 and TNF-α. sygnaturediscovery.commdpi.com
For instance, studies on IRAK4 inhibitors have demonstrated their ability to inhibit LPS-driven cytokine production in cell lines like THP-1 and in human peripheral blood monocytes (PBMCs). sygnaturediscovery.com Proteolysis targeting chimeras (PROTACs) that degrade IRAK4 have been shown to be effective in inhibiting cytokine generation, highlighting a novel therapeutic modality that removes both the scaffolding and kinase functions of the protein. sygnaturediscovery.com
The interaction with the NF-κB pathway can be investigated using various molecular biology techniques. Luciferase reporter assays can be used to measure the transcriptional activity of NF-κB in response to treatment with the compound. mdpi.com Western blotting can be employed to detect the phosphorylation status of key proteins in the pathway, such as IκBα, Akt, Src, and Syk, providing insights into the specific molecular targets of the compound. mdpi.com
Theoretical Frameworks for Ligand-Protein Binding
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, provide a theoretical framework for understanding and predicting ligand-protein interactions.
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of compounds with known activities, QSAR models can be developed to predict the activity of new, untested compounds. These models often use molecular descriptors that quantify various physicochemical properties of the molecules.
Molecular dynamics (MD) simulations can further refine the understanding of ligand-protein interactions by simulating the dynamic behavior of the complex over time. nih.gov This can provide insights into the stability of binding poses and the role of solvent molecules in the interaction. acs.org For instance, MD simulations can help to understand how fluorine substituents on a ligand might influence the water networks at the interface between the ligand and the protein. acs.org
Table 2: Computational Tools in Ligand-Protein Binding Studies
| Computational Method | Application |
| Molecular Docking | Predicts binding orientation and identifies key interactions. xisdxjxsu.asianih.gov |
| QSAR | Establishes structure-activity relationships to predict activity. researchgate.net |
| Molecular Dynamics (MD) | Simulates the dynamic behavior of the ligand-protein complex. nih.gov |
Orthogonal Assays for Validation of Target Engagement
To ensure that the observed biological effects of a compound are due to its interaction with the intended target, it is crucial to employ orthogonal assays for validation. These are independent methods that confirm the target engagement in a different way.
One common approach is to use a cellular thermal shift assay (CETSA). This method is based on the principle that a protein becomes more thermally stable when a ligand is bound to it. By heating cells treated with the compound of interest and then measuring the amount of soluble protein remaining at different temperatures, it is possible to determine if the compound is binding to its target in a cellular context. For example, CETSA was used to confirm that a natural product extract directly binds to and inhibits Syk kinase. mdpi.com
Another orthogonal approach is to use structurally different inhibitors of the same target to see if they produce the same biological effect. If multiple, chemically distinct inhibitors of a particular enzyme all lead to the same cellular outcome, it provides strong evidence that the effect is on-target.
Furthermore, genetic approaches such as RNA interference (RNAi) or CRISPR-Cas9 gene editing can be used to knock down or knock out the target protein. If the cellular phenotype observed upon treatment with the compound is mimicked by the genetic perturbation of the target, it strongly supports the proposed mechanism of action.
Finally, in vivo target engagement can be assessed using techniques like positron emission tomography (PET) with a radiolabeled version of the compound or a related tracer. acs.org This allows for the visualization and quantification of the compound binding to its target in a living organism.
Applications As a Synthetic Building Block in Complex Chemical Systems
Integration into Diverse Heterocyclic Scaffolds
The primary amine and the pyridine (B92270) nitrogen of 6-(4-fluorophenyl)pyridin-3-amine make it an ideal precursor for constructing fused heterocyclic systems. These reactions typically involve the cyclization of the aminopyridine with a suitable partner that provides the remaining atoms for the new ring.
One significant application is in the synthesis of pyrazolo[3,4-b]pyridines . These scaffolds are of considerable interest in medicinal chemistry. researchgate.netresearchgate.net The general synthesis often involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound. researchgate.net Alternatively, and more relevant to the title compound, is the construction of the pyrazole (B372694) ring onto the pyridine core. For instance, derivatives of 2-chloronicotinonitriles can be reacted with hydrazines to form the fused pyrazolopyridine system. researchgate.net
Another key heterocyclic system derived from aminopyridines is the imidazo[4,5-b]pyridine scaffold. nih.gov These are often synthesized by the condensation of a 2,3-diaminopyridine (B105623) with an aldehyde. nih.govacs.org A highly efficient, one-pot tandem reaction starting from 2-chloro-3-nitropyridine (B167233) can produce these scaffolds. The process involves nucleophilic substitution with a primary amine, reduction of the nitro group to a second amine, and subsequent cyclization with an aldehyde. acs.org This methodology has been used to synthesize 3-butyl-2-(4-fluorophenyl)-3H-imidazo[4,5-b]pyridine, a compound containing the core structure of interest. acs.org
Furthermore, aminopyridines are crucial for creating 6-azaindoles (1H-pyrrolo[2,3-c]pyridines). A scalable, metal-free synthesis involves the [4+1] cyclization of 3-amino-4-methylpyridines with trifluoroacetic anhydride (B1165640) (TFAA). rsc.orgchemrxiv.org This reaction proceeds regioselectively and is tolerant of various substituents on the pyridine ring. rsc.orgchemrxiv.org
The following table summarizes examples of diverse heterocyclic scaffolds synthesized from aminopyridine precursors.
| Starting Material Class | Reagents | Resulting Scaffold | Reference |
| 2,3-Diaminopyridine | Aldehydes | Imidazo[4,5-b]pyridine | nih.gov |
| 2-Chloro-3-nitropyridine | Primary Amine, Zn/HCl, Aldehyde | Imidazo[4,5-b]pyridine | acs.org |
| 3-Amino-4-methylpyridine | Trifluoroacetic anhydride (TFAA) | 6-Azaindole | rsc.orgchemrxiv.org |
| 5-Aminopyrazole | 1,3-Diketones | Pyrazolo[3,4-b]pyridine | researchgate.net |
Role in Multicomponent Reactions for Chemical Diversity
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. The primary amine of this compound makes it an excellent component for several key MCRs, enabling the rapid generation of large and diverse chemical libraries. georgiasouthern.edu
The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. wikipedia.orgorganic-chemistry.org The reaction is known for its high atom economy and typically proceeds rapidly under mild conditions. wikipedia.orgslideshare.net The aminopyridine moiety can serve as the amine component, leading to complex, peptide-like structures bearing the 6-(4-fluorophenyl)pyridine scaffold. organic-chemistry.orgnih.gov These reactions are crucial for generating libraries of compounds for drug discovery screening. georgiasouthern.eduorganic-chemistry.org
Another important MCR is the Groebke-Blackburn-Bienaymé (GBB) reaction . This three-component condensation of an amidine (such as an aminopyridine), an aldehyde, and an isocyanide yields fused imidazole (B134444) derivatives, like imidazo[1,2-a]pyridines. beilstein-journals.orgbeilstein-journals.orgnih.gov The reaction is often catalyzed by Lewis acids such as Scandium(III) triflate (Sc(OTf)₃) and has a broad substrate scope. beilstein-journals.orgorganic-chemistry.org The use of this compound or its isomers in the GBB reaction provides a direct route to novel imidazopyridine derivatives with three points of diversity, corresponding to the three input components. beilstein-journals.orgnih.govrsc.org
The table below outlines the key features of these multicomponent reactions where aminopyridines are utilized.
| Multicomponent Reaction | Components | Product Scaffold | Key Features | References |
| Ugi Reaction (4-component) | Amine, Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Aminoacyl Amide | High atom economy, rapid, generates peptide mimetics. | wikipedia.orgorganic-chemistry.orgslideshare.netnih.gov |
| Groebke-Blackburn-Bienaymé Reaction (3-component) | Amidine (e.g., Aminopyridine), Aldehyde, Isocyanide | Fused Imidazoles (e.g., Imidazo[1,2-a]pyridines) | Efficient access to fused heterocycles, catalyst-driven. | beilstein-journals.orgbeilstein-journals.orgnih.gov |
Synthesis of Advanced Azaheterocyclic Compounds
Beyond the fundamental scaffolds, this compound is a building block for more structurally complex and "advanced" azaheterocyclic systems, which often possess significant biological activity. nih.govmdpi.com These syntheses can involve multi-step sequences or cascade reactions initiated from the aminopyridine core.
One such advanced system is the pyrrolo[3,4-b]pyridin-5-one scaffold. A sophisticated one-pot process combining a Ugi three-component reaction (Ugi-3CR) with a subsequent intramolecular aza-Diels-Alder reaction, N-acylation, and aromatization has been developed. nih.gov A synthesis utilizing 4-fluorobenzaldehyde (B137897) as a component demonstrates the incorporation of the key structural motif into these complex polyheterocyclic systems. nih.gov
Pyrazolo[4,3-b]pyridines represent another class of advanced azaheterocycles with documented biological relevance as kinase inhibitors. nih.gov An efficient synthesis has been developed starting from 2-chloro-3-nitropyridines, which proceeds through a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp-Klingemann reaction. nih.gov This route has been successfully applied to produce an ethyl 1-(4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridine dicarboxylate derivative, highlighting a direct pathway to this scaffold containing the desired fluorophenyl substituent. nih.gov
Furthermore, the aminopyridine framework is integral to building pyrido[2,3-d]pyrimidines , which are known to have a wide range of biological activities. mdpi.com These can be synthesized via multicomponent reactions of 2-aminopyridines, demonstrating another avenue for creating advanced, fused heterocyclic systems under efficient, solvent-free conditions. mdpi.com
The following table showcases specific examples of advanced azaheterocyclic compounds synthesized using the (4-fluorophenyl)pyridine motif or related precursors.
| Compound Name | Synthetic Strategy | Resulting Scaffold | Reference |
| 2-Benzyl-7-(4-fluorophenyl)-3-morpholino-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivatives | Ugi-3CR / aza-Diels-Alder Cascade | Pyrrolo[3,4-b]pyridin-5-one | nih.gov |
| Ethyl 1-(4-fluorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | SNAr / Japp-Klingemann Reaction | Pyrazolo[4,3-b]pyridine | nih.gov |
| 4-Substituted aminopyrido[2,3-d]pyrimidines | Multicomponent Reaction | Pyrido[2,3-d]pyrimidine | mdpi.com |
Development of Chemical Probes for Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems. The structural features of this compound, particularly the fluorinated aromatic ring and the heterocyclic core, make it an attractive scaffold for the development of such probes. nih.gov
A key application lies in the creation of fluorescent probes . For example, 4-arylpyrazolo[3,4-b]pyridin-6-ones, which can be synthesized from aminopyrazole precursors, have been shown to exhibit fluorescence, luminescing in the 409–440 nm range upon UV irradiation. nih.gov The synthesis of novel fluorescent dyes for detecting reactive oxygen species (ROS) has been reported, where aminophenoxy groups are part of the core fluorophore structure. nih.gov This suggests that the aminopyridine moiety could be integrated into similar systems to develop new fluorescent probes for biological imaging.
The fluorine atom itself is a valuable tool in probe development. It can be used for ¹⁹F-NMR (Fluorine-19 Nuclear Magnetic Resonance) studies, a technique that allows for the investigation of molecular interactions in a biological environment without the background noise present in ¹H-NMR. A molecule like this compound provides a clean ¹⁹F signal that can report on its binding to a biological target.
Moreover, the fluorine atom can be replaced with its radioactive isotope, Fluorine-18 ([¹⁸F]) , to create radiotracers for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique used in both clinical diagnostics and preclinical research. While direct radiofluorination of electron-rich pyridine rings can be challenging, methods are being developed to access these structures, underscoring the potential for aminopyridine derivatives to serve as precursors for PET probes.
Future Research Directions and Methodological Advancements
Development of Novel and Sustainable Synthetic Routes
The synthesis of substituted pyridines, including aminopyridine derivatives, is a cornerstone of medicinal and materials chemistry. ijpsonline.com Future research will likely prioritize the development of novel and sustainable synthetic routes that offer improvements over classical methods, which can involve harsh conditions or hazardous reagents. beilstein-journals.org
Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds. rasayanjournal.co.in Methodologies such as one-pot multicomponent reactions (MCRs) are particularly attractive as they can generate complex molecules like 6-amino-1-(4-fluorophenyl)-1,2-dihydro-2-oxo-4-(aryl)pyridine-3,5-dicarbonitriles from simple precursors in a single step, improving efficiency and reducing waste. researchgate.net The use of environmentally benign solvents like water or ethanol, and catalysts such as graphene oxide or reusable metal-organic frameworks (MOFs), represents a significant advance. nih.govacs.org For instance, the synthesis of 2,4,6-trisubstituted pyridines has been achieved using surface-modified PET@UiO-66 vials as a stable and reusable catalytic platform. acs.org
Future synthetic strategies for 6-(4-fluorophenyl)pyridin-3-amine and its analogs could leverage these sustainable approaches. The exploration of solvent-free "grindstone" chemistry, microwave-assisted synthesis, and ultrasound irradiation are promising avenues that can lead to higher yields, shorter reaction times, and simplified purification processes. rasayanjournal.co.innih.gov
Table 1: Comparison of Synthetic Approaches for Pyridine (B92270) Derivatives
| Method | Catalyst/Conditions | Advantages | Disadvantages | Relevant To |
|---|---|---|---|---|
| Classical (e.g., Hantzsch) | Ammonia (B1221849), Aldehyde, β-ketoester | Well-established, versatile | Can require high temperatures, moderate yields | Core pyridine synthesis ijpsonline.com |
| Multicomponent Reactions (MCRs) | Various (e.g., NH4OAc) | High atom economy, operational simplicity, diversity | Optimization can be complex | Synthesis of substituted pyridines nih.gov |
| Microwave-Assisted Synthesis | Microwave irradiation | Rapid heating, shorter reaction times, higher yields | Specialized equipment needed | Green synthesis of pyridines nih.gov |
| Catalysis with MOFs | PET@UiO-66 | Reusable catalyst, sustainable, good to excellent yields | Catalyst preparation required | Sustainable pyridine synthesis acs.org |
| Solvent-Free Synthesis | Grinding, ball milling | Eco-friendly, simple workup | Limited to solid-state reactions | Green chemistry approaches rasayanjournal.co.in |
Exploration of Undiscovered Reactivity Pathways and Transformations
The reactivity of the aminopyridine scaffold is complex and offers opportunities for discovering novel chemical transformations. While the basic reactivity is understood, subtle electronic effects from substituents like the 4-fluorophenyl group can lead to unexpected pathways.
Studies on 4-aminopyridine (B3432731) reveal its versatile behavior with halogens. Depending on the specific halogenating agent (e.g., ICl, IBr, Br₂), the reaction can yield either charge-transfer complexes or ionic species, including the formation of novel brominated pyridyl-pyridinium cations through a surprising dimerization process. acs.orgresearchgate.net It is plausible that this compound could undergo similar halogen-induced transformations, leading to new molecular architectures with potentially interesting properties.
Furthermore, the reaction of 2-aminopyridines with metal carbonyl clusters, such as [Ru₃(CO)₁₂], has been shown to produce hydrido trinuclear clusters. rsc.org The presence of the fluorophenyl group could influence the stability and fluxionality of such organometallic complexes. The exploration of cycloaddition reactions, a powerful tool for constructing complex heterocyclic systems, also remains a fertile ground for investigation. researchgate.net Future work could focus on whether the pyridine ring in this compound can act as a diene or dienophile under specific catalytic conditions, opening pathways to novel fused-ring systems.
Advanced Computational Modeling for Complex Molecular Systems
Computational chemistry provides powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental work. For a molecule like this compound, advanced computational modeling can offer profound insights.
Molecular dynamics (MD) simulations and quantum-level Density Functional Theory (DFT) calculations can be employed to understand intermolecular interactions. For example, computational studies on pyridine-based supramolecular tweezers have elucidated how these molecules can encapsulate and solubilize drug compounds through π-π stacking and coordination interactions. acs.org Similar modeling of this compound could predict its self-aggregation tendencies and its ability to interact with biomolecular targets.
In drug design, in silico tools are used to predict key properties. The Central Nervous System Multiparameter Optimization (CNS MPO) score and blood-brain barrier (BBB) scores can be calculated to estimate a compound's suitability for targeting neurological disorders. acs.org Molecular docking simulations can predict the binding mode and affinity of this compound and its derivatives to various protein targets, helping to prioritize compounds for synthesis and biological testing. acs.org Combining physics-based models with deep neural networks (DNN) is an emerging strategy to improve the accuracy of these predictions. acs.org
Integration of Cheminformatics and Machine Learning in Compound Design
Cheminformatics and machine learning (ML) are revolutionizing drug discovery by enabling the analysis of vast chemical datasets to identify promising new drug candidates. nih.govnih.gov These techniques are particularly well-suited for optimizing lead compounds like this compound.
Machine learning models, such as support vector machines (SVM) and artificial neural networks (ANN), can be trained on existing structure-activity relationship (SAR) data to predict the biological activity of novel compounds. nih.gov This allows for the rapid virtual screening of large libraries of potential derivatives, identifying those with the highest probability of success before committing to synthetic efforts. nih.govresearchgate.net For instance, ML models have been successfully used to predict the entire kinome-inhibitor interaction landscape, which is invaluable for assessing a compound's selectivity and potential off-target effects. acs.org
These approaches can also facilitate "scaffold hopping," where ML algorithms identify new core structures that retain the desired biological activity but possess different physicochemical properties, potentially leading to improved drug-like characteristics. researchgate.net By applying such models to the this compound scaffold, researchers could design next-generation compounds with enhanced potency, selectivity, and pharmacokinetic profiles.
Table 2: Machine Learning Applications in Drug Discovery
| ML Technique | Application | Potential Use for this compound | Reference |
|---|---|---|---|
| Support Vector Machine (SVM) | Virtual screening, QSAR modeling | Screen virtual libraries for CYP1B1 or kinase inhibitors. | nih.gov |
| Artificial Neural Network (ANN) | Target prediction, property modeling | Predict biological targets and pharmacokinetic properties. | nih.govnih.gov |
| t-SNE Algorithm | Visualization of chemical space | Map the chemical and target space around the aminopyridine scaffold. | acs.org |
| Deep Learning | De novo design, bioactivity prediction | Design novel derivatives with desired properties and predict their activity. | nih.govresearchgate.net |
Expansion of Mechanistic Studies into Novel Biological Target Classes
While the aminopyridine motif is present in many known drugs, the full therapeutic potential of this compound may lie in its activity against novel biological targets. Recent research has highlighted the promise of related aminopyridine derivatives in oncology, particularly for overcoming drug resistance.
One such target is Fms-like tyrosine kinase 3 (FLT3), where mutations are a key driver of relapse in acute myeloid leukemia (AML). nih.govnih.gov A series of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives have been synthesized as covalent inhibitors of FLT3. nih.gov One compound, F15, showed potent activity against both wild-type FLT3 (IC₅₀ = 123 nM) and FLT3-dependent AML cell lines (IC₅₀ = 91-253 nM). nih.gov Another related compound, C14, also displayed significant inhibition of FLT3. nih.gov These findings strongly suggest that the this compound core is a viable scaffold for developing next-generation kinase inhibitors that can address resistance mutations.
Future mechanistic studies should explore the interaction of this compound and its derivatives with other kinases implicated in cancer and inflammatory diseases. Furthermore, investigations into other novel target classes, such as epigenetic modulators or components of protein degradation pathways, could uncover entirely new therapeutic applications for this versatile chemical scaffold.
Q & A
Q. What are the key synthetic routes for 6-(4-fluorophenyl)pyridin-3-amine, and what factors influence reaction yield?
The compound is synthesized via palladium-catalyzed cross-coupling reactions. A representative method involves reacting 2,6-dichloro-3-fluoropyridine with 4-fluoroaniline using Pd(OAc)₂, Xantphos as a ligand, and t-BuONa as a base, yielding 58% of the product as a white solid . Reaction optimization includes adjusting catalyst loading, ligand choice, and base strength to improve yield. Purification typically involves column chromatography or recrystallization.
Q. How is this compound characterized structurally?
Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (HRMS), and X-ray crystallography. For example, ¹H NMR data (300 MHz, CDCl₃) show characteristic peaks: δ 8.33 (s, 1H), 8.14 (d, J = 3.9 Hz), and 7.32–6.99 (m, aromatic protons) . Crystallographic tools like SHELX and SIR97 can resolve molecular packing and hydrogen-bonding interactions .
Q. What are the solubility and stability profiles of this compound under various conditions?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO) and methanol. Stability studies indicate degradation under strong acidic/basic conditions or prolonged UV exposure. Storage at –20°C in inert atmospheres is recommended .
Advanced Research Questions
Q. What strategies optimize the pharmacological profile of this compound derivatives?
Structural modifications include substituting the pyridine ring with electron-withdrawing groups (e.g., Cl, CF₃) or altering the fluorophenyl moiety to enhance target affinity. Structure-activity relationship (SAR) studies reveal that fluorination at the para position improves metabolic stability and binding to enzymes like kinases . In vitro assays (e.g., enzyme inhibition, cytotoxicity) guide lead optimization.
Q. How do computational models predict the interaction of this compound with biological targets?
Molecular docking (AutoDock, Glide) and molecular dynamics (GROMACS) simulations predict binding modes to targets such as kinases or GPCRs. The fluorine atom’s electronegativity enhances π-π stacking and hydrogen-bonding interactions, as validated by free-energy perturbation calculations .
Q. How to address discrepancies in reported biological activities of pyridin-3-amine derivatives?
Contradictions may arise from assay variability (e.g., cell line differences, concentration ranges) or impurities. Reproducibility checks using orthogonal assays (e.g., SPR vs. fluorescence polarization) and high-purity samples (>98% HPLC) are critical. Meta-analyses of published datasets can identify outliers .
Q. What role does the fluorine substituent play in the compound’s reactivity and bioactivity?
The fluorine atom acts as a bioisostere, improving lipophilicity (LogP) and resistance to oxidative metabolism. Comparative studies with non-fluorinated analogs show reduced CYP450-mediated degradation and enhanced binding to hydrophobic pockets in target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
